molecular formula C8H8F3NO3 B6258236 ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate CAS No. 256471-34-8

ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate

Cat. No. B6258236
CAS RN: 256471-34-8
M. Wt: 223.1
InChI Key:
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Description

“3-Methyl-5-(trifluoromethyl)pyrazole” is a pyrazole derivative . It has a molecular formula of C5H5F3N2, an average mass of 150.102 Da, and a monoisotopic mass of 150.040482 Da .


Synthesis Analysis

1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-(trifluoromethyl)pyrazole” consists of a five-membered ring containing two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

“3-Methyl-5-(trifluoromethyl)pyrazole” is a reagent used in the preparation of (fluoromethyl)pyrazole via microwave-assisted Stille coupling .


Physical And Chemical Properties Analysis

The physical form of “3-Methyl-5-(trifluoromethyl)pyrazole” is a powder .

Mechanism of Action

While the specific mechanism of action for “ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate” is not available, a similar compound, Lotilaner, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Safety and Hazards

“3-Methyl-5-(trifluoromethyl)pyrazole” is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHFGKAUENFMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

CAS RN

256471-34-8
Record name ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
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